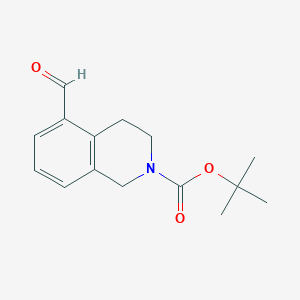

2-N-Boc-5-formyl-3,4-dihydro-1H-isoquinoline

Description

The exact mass of the compound Tert-butyl 5-formyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-N-Boc-5-formyl-3,4-dihydro-1H-isoquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-N-Boc-5-formyl-3,4-dihydro-1H-isoquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 5-formyl-3,4-dihydro-1H-isoquinoline-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO3/c1-15(2,3)19-14(18)16-8-7-13-11(9-16)5-4-6-12(13)10-17/h4-6,10H,7-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWUSESRHYCFCOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2=C(C1)C=CC=C2C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

441065-33-4 | |

| Record name | tert-butyl 5-formyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

chemical structure of tert-butyl 5-formyl-3,4-dihydroisoquinoline-2(1H)-carboxylate

Technical Monograph: tert-Butyl 5-formyl-3,4-dihydroisoquinoline-2(1H)-carboxylate

Executive Summary

tert-Butyl 5-formyl-3,4-dihydroisoquinoline-2(1H)-carboxylate (CAS: 441065-33-4) is a specialized, orthogonally protected heterocyclic building block.[1][2][3][4] It serves as a critical "divergent intermediate" in medicinal chemistry, specifically for accessing the C5-position of the tetrahydroisoquinoline (THIQ) scaffold. While C6 and C7 substitutions are easily accessed via electrophilic aromatic substitution, the C5 position is sterically constrained and electronically less favorable, requiring specific synthetic maneuvering. This molecule provides a stable aldehyde handle for downstream diversification (reductive amination, olefination, oxidation) while maintaining the secondary amine protected with a tert-butoxycarbonyl (Boc) group.

Part 1: Structural Analysis & Physicochemical Properties

The molecule features a 1,2,3,4-tetrahydroisoquinoline core.[2][5][6][7][8][9][10][11] The "northern" benzene ring is functionalized at the 5-position (peri-position relative to the saturated ring fusion), creating a unique steric vector for drug design compared to the linear 6- or 7-isomers.

| Property | Data |

| IUPAC Name | tert-butyl 5-formyl-3,4-dihydroisoquinoline-2(1H)-carboxylate |

| CAS Number | 441065-33-4 |

| Molecular Formula | C₁₅H₁₉NO₃ |

| Molecular Weight | 261.32 g/mol |

| Physical State | Viscous oil or low-melting solid (depending on purity) |

| Solubility | Soluble in DCM, THF, EtOAc; Insoluble in water |

| Key Functional Groups | Aryl Aldehyde (Reactive Handle), N-Boc Carbamate (Protecting Group) |

Part 2: Synthetic Pathways (The "How-To")

Direct formylation (Vilsmeier-Haack) of N-Boc-THIQ typically yields a mixture favoring the C6/C7 isomers due to electronic directing effects. Therefore, the authoritative route to the C5-isomer relies on Metal-Halogen Exchange starting from a regiochemically pure 5-bromo precursor.

Core Synthesis Workflow (Graphviz)

Figure 1: Regioselective synthesis pathway via cryogenic lithiation.

Part 3: Detailed Experimental Protocol

Objective: Synthesis of tert-butyl 5-formyl-3,4-dihydroisoquinoline-2(1H)-carboxylate from 5-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate.

Safety Prerequisite:

-

n-Butyllithium (n-BuLi) is pyrophoric. All glassware must be flame-dried and flushed with Argon/Nitrogen.

-

Reaction must be maintained strictly at -78°C to prevent Boc-group cleavage or "ortho-lithiation" migration.

Step-by-Step Methodology

-

Setup: Charge a flame-dried 250 mL round-bottom flask with tert-butyl 5-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate (1.0 eq, e.g., 3.12 g, 10 mmol) and anhydrous THF (50 mL). Add a magnetic stir bar.

-

Cooling: Submerge the flask in a dry ice/acetone bath (-78°C). Allow the solution to equilibrate for 15 minutes.

-

Lithiation: Dropwise add n-BuLi (1.1 eq, 2.5 M in hexanes) over 20 minutes via syringe pump or pressure-equalizing dropping funnel.

-

Observation: The solution may turn yellow/orange.

-

Critical Check: Stir at -78°C for 45 minutes to ensure complete Lithium-Halogen exchange.

-

-

Formylation: Add anhydrous N,N-Dimethylformamide (DMF) (3.0 eq) dropwise.

-

Note: DMF must be dry; water traces will quench the lithiated species to the des-bromo alkane (protonation) rather than the aldehyde.

-

-

Warming: Stir at -78°C for 1 hour, then remove the cooling bath and allow the reaction to warm to 0°C over 30 minutes.

-

Quenching: Quench carefully with saturated aqueous NH₄Cl (20 mL).

-

Workup: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with water (2x) and brine (1x). Dry over Na₂SO₄, filter, and concentrate in vacuo.

-

Purification: Flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes). The aldehyde is typically less polar than the alcohol byproduct but more polar than the bromo-starting material.

Part 4: Quality Control & Characterization

To validate the structure, compare analytical data against these expected parameters.

| Technique | Expected Signal Characteristics | Structural Assignment |

| ¹H NMR (CDCl₃) | δ 10.1 ppm (s, 1H) | Aldehyde (CHO) proton (Diagnostic). |

| δ 7.2 - 7.8 ppm (m, 3H) | Aromatic protons (H6, H7, H8). | |

| δ 4.6 ppm (s, 2H) | Benzylic H1 protons (deshielded by N-Boc). | |

| δ 3.6 ppm (t, 2H) | H3 protons (adjacent to N). | |

| δ 2.8 ppm (t, 2H) | H4 protons (benzylic). | |

| δ 1.48 ppm (s, 9H) | Boc methyl groups. | |

| IR Spectroscopy | 1690-1705 cm⁻¹ | C=O stretch (Aldehyde & Carbamate overlap). |

| LC-MS | [M+H-Boc]⁺ or [M+Na]⁺ | Parent ion often fragments (loss of t-butyl). |

Part 5: Medicinal Chemistry Applications

This scaffold is a gateway to diverse pharmacophores. The C5-position allows for the exploration of "deep pocket" binding in enzymes where linear (C6/C7) analogues fail.

Reactivity & Diversification Map (Graphviz)

Figure 2: Divergent synthesis capabilities from the 5-formyl handle.

Specific Use Cases:

-

PRMT5 Inhibitors: The THIQ scaffold mimics the arginine side chain. 5-substitution allows for probing the hydrophobic cleft of the arginine methyltransferase active site [1].

-

Bradykinin B1 Antagonists: 5-substituted THIQs have been utilized to constrain the conformation of peptidomimetics, improving metabolic stability over linear peptide chains [2].

-

Fragment-Based Drug Discovery (FBDD): The aldehyde serves as a reversible covalent warhead (forming Schiff bases) during initial fragment screening before being converted to a stable amine.

References

-

Organic Chemistry Portal. (2023). Synthesis of Tetrahydroisoquinolines. Retrieved from [Link].

-

PubChem. (n.d.). Isoquinoline Derivatives and Biological Activity. Retrieved from [Link].

Sources

- 1. tert-Butyl 5-formyl-3,4-dihydroisoquinoline-2(1H)-carboxylate 95% | CAS: 441065-33-4 | AChemBlock [achemblock.com]

- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 3. real.mtak.hu [real.mtak.hu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Tetrahydroisoquinoline synthesis [organic-chemistry.org]

- 6. Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]

- 8. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. TERT-BUTYL 6-HYDROXY-3,4-DIHYDROISOQUINOLINE-2(1H)-CARBOXYLATE | 158984-83-9 [chemicalbook.com]

- 11. EP0902781B1 - Preparation of (s)-decahydroisoquinoline-3-carboxylic acid t-butylamide - Google Patents [patents.google.com]

An In-depth Technical Guide to 2-N-Boc-5-formyl-tetrahydroisoquinoline: A Key Intermediate in Modern Drug Discovery

This guide provides a comprehensive technical overview of tert-butyl 5-formyl-3,4-dihydroisoquinoline-2(1H)-carboxylate, a pivotal synthetic intermediate in the field of medicinal chemistry. Known by its common shorthand, 2-N-Boc-5-formyl-tetrahydroisoquinoline, this molecule incorporates the privileged tetrahydroisoquinoline (THIQ) scaffold, which is a cornerstone in the design of numerous biologically active compounds. The strategic placement of a Boc protecting group on the nitrogen and a reactive formyl group on the aromatic ring makes this compound a versatile building block for the synthesis of complex molecular architectures targeting a range of therapeutic areas.

Core Molecular Profile and Physicochemical Properties

The foundational step in utilizing any chemical entity in a research and development setting is a thorough understanding of its fundamental properties. 2-N-Boc-5-formyl-tetrahydroisoquinoline is a derivative of the 1,2,3,4-tetrahydroisoquinoline core, a structural motif prevalent in a vast array of natural products and pharmaceuticals. The introduction of the tert-butyloxycarbonyl (Boc) group serves to protect the secondary amine, preventing its participation in undesired side reactions and enhancing the compound's solubility in common organic solvents. Concurrently, the formyl (aldehyde) group at the 5-position of the aromatic ring provides a reactive handle for a multitude of chemical transformations, including reductive aminations, Wittig reactions, and oxidations, thereby enabling the construction of diverse compound libraries.

| Property | Value | Source |

| IUPAC Name | tert-butyl 5-formyl-3,4-dihydroisoquinoline-2(1H)-carboxylate | Advanced ChemBlocks[1] |

| CAS Number | 441065-33-4 | Advanced ChemBlocks[1] |

| Molecular Formula | C₁₅H₁₉NO₃ | Advanced ChemBlocks[1] |

| Molecular Weight | 261.32 g/mol | Advanced ChemBlocks[1] |

| Appearance | Typically a solid | N/A |

| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol | General chemical principles |

The Strategic Importance in Drug Discovery and Medicinal Chemistry

The tetrahydroisoquinoline (THIQ) scaffold is recognized as a "privileged structure" in medicinal chemistry. This designation is attributed to its ability to serve as a versatile template that can bind to multiple, diverse biological targets by presenting substituents in a well-defined three-dimensional space.

The THIQ nucleus is a core component in a wide range of natural and synthetic compounds demonstrating significant pharmacological activities, including:

-

Anticancer Agents: Many THIQ-based alkaloids have exhibited potent cytotoxic effects against various cancer cell lines.[2][3]

-

Neurodegenerative Disorder Modulators: The rigid structure of the THIQ core makes it an ideal scaffold for designing ligands that interact with receptors in the central nervous system.[2]

-

Antimicrobial and Antiviral Compounds: Derivatives of THIQ have been explored for their potential to combat infectious diseases.[2][4]

The title compound, 2-N-Boc-5-formyl-tetrahydroisoquinoline, serves as a crucial intermediate in the synthesis of novel THIQ derivatives for these applications. The aldehyde functionality at the 5-position is particularly valuable for introducing diversity into the molecule, allowing for the exploration of the structure-activity relationship (SAR) of the final compounds. For instance, the formyl group can be readily converted into a variety of other functional groups or used to link the THIQ core to other molecular fragments, a key strategy in fragment-based drug design.

Synthesis and Chemical Reactivity

While a specific, peer-reviewed synthesis for tert-butyl 5-formyl-3,4-dihydroisoquinoline-2(1H)-carboxylate is not extensively detailed in readily available literature, its preparation can be logically deduced from established synthetic methodologies for substituted tetrahydroisoquinolines. The most common and robust methods for constructing the THIQ core are the Pictet-Spengler and Bischler-Napieralski reactions.[2]

A plausible synthetic pathway would involve the initial construction of the 5-substituted THIQ core, followed by N-Boc protection. A key challenge is the regioselective introduction of the formyl group at the C5 position.

Illustrative Synthetic Workflow

The following diagram illustrates a conceptual workflow for the synthesis, starting from a suitable phenethylamine precursor. This process highlights the key transformations required to arrive at the target molecule.

Caption: Conceptual workflow for the synthesis of 2-N-Boc-5-formyl-tetrahydroisoquinoline.

Experimental Protocol: N-Boc Protection of a Tetrahydroisoquinoline Derivative (General Procedure)

This protocol describes a general method for the N-protection of a tetrahydroisoquinoline, a critical step in the synthesis of the title compound. This procedure is based on well-established methods for Boc protection of secondary amines.[5]

Objective: To protect the nitrogen atom of a substituted tetrahydroisoquinoline with a tert-butyloxycarbonyl (Boc) group.

Materials:

-

Substituted 1,2,3,4-tetrahydroisoquinoline

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (Et₃N) or another suitable base

-

Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

-

Water

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the substituted 1,2,3,4-tetrahydroisoquinoline (1.0 eq) in the chosen anhydrous solvent (e.g., DCM) in a round-bottom flask equipped with a magnetic stir bar.

-

Add the base (e.g., triethylamine, 1.2 eq) to the solution and stir for 5-10 minutes at room temperature.

-

Add di-tert-butyl dicarbonate (1.1 eq) to the reaction mixture. This may be done portion-wise or as a solution in the same solvent.

-

Stir the reaction at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-12 hours).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM, 3x).

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure N-Boc protected tetrahydroisoquinoline.

Causality and Self-Validation: The use of a slight excess of di-tert-butyl dicarbonate ensures complete conversion of the starting material. The aqueous workup, including washes with sodium bicarbonate and brine, is crucial for removing unreacted reagents, the base, and any acidic byproducts, leading to a cleaner crude product. The final purification by chromatography ensures the high purity required for subsequent synthetic steps.

Handling, Storage, and Safety

As with any chemical reagent, proper handling and storage procedures are paramount to ensure safety and maintain the integrity of the compound.

-

Handling: Use in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place. For long-term storage, keeping the compound under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C is recommended to prevent degradation from moisture and atmospheric oxygen.

-

Safety: While specific toxicity data for this compound is not widely available, it should be handled with the care afforded to all laboratory chemicals. In case of contact, wash the affected area with copious amounts of water. If inhaled, move to fresh air. If ingested, seek immediate medical attention.

Conclusion and Future Outlook

2-N-Boc-5-formyl-tetrahydroisoquinoline is a strategically designed chemical intermediate that provides a gateway to a vast chemical space of potentially therapeutic agents. Its value lies in the combination of the biologically relevant tetrahydroisoquinoline core, a stable protecting group, and a versatile reactive handle. Researchers in drug discovery and development can leverage this compound to efficiently synthesize libraries of novel molecules for screening against a multitude of biological targets. As the quest for new and more effective therapeutics continues, the demand for such well-designed, versatile building blocks will undoubtedly grow, solidifying the importance of 2-N-Boc-5-formyl-tetrahydroisoquinoline in the synthetic chemist's toolbox.

References

-

Yadav, G., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Medicinal Chemistry. [Link]

-

Al-Hiari, Y. M., et al. (2020). Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents. Medicinal Chemistry. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. WO2023107648A2 - Synthesis of ester, carbonate, and carbamate-derived novel biodegradable ionizable lipids from methyl ricinoleate or methyl 12-hydroxystearate and its applications - Google Patents [patents.google.com]

- 4. Tert-butyl 7-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate | 188576-49-0 | Benchchem [benchchem.com]

- 5. researchgate.net [researchgate.net]

Technical Master Guide: tert-Butyl 5-formyl-3,4-dihydroisoquinoline-2(1_H_)-carboxylate

This guide outlines the synthesis, characterization, and application of tert-butyl 5-formyl-3,4-dihydroisoquinoline-2(1_H_)-carboxylate (CAS: 441065-33-4). It is designed for medicinal chemists and process scientists requiring a robust protocol for generating this versatile scaffold.

Executive Summary

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a "privileged structure" in drug discovery, serving as the core for numerous GPCR ligands, kinase inhibitors, and peptidomimetics. The 5-formyl-N-Boc-THIQ intermediate is particularly high-value because it provides a rare handle at the sterically congested peri-position (C5), enabling vector growth orthogonal to the nitrogen axis.

This guide details the Lithium-Halogen Exchange route as the primary synthetic strategy, offering higher regioselectivity and yield compared to direct Vilsmeier-Haack formylation or de novo cyclization methods.

Strategic Significance & Retrosynthesis

Functionalization at the C5 position of the THIQ ring system is synthetically challenging due to electronic deactivation by the protonated amine (in acidic media) or steric hindrance.

Scaffold Analysis

-

N-Boc Group: Protects the amine from side reactions (alkylation/oxidation) and directs lipophilicity for organic solvent solubility. It also introduces rotameric complexity in NMR spectra.

-

C5-Aldehyde: A versatile electrophile. Unlike C6 or C7 isomers, the C5 substituent sits in a "pocket" created by the N-substituent, often leading to unique binding conformations in protein active sites.

Retrosynthetic Logic

The most reliable disconnection relies on a metal-halogen exchange at C5. Direct electrophilic aromatic substitution (EAS) on N-Boc-THIQ typically favors the C6 or C7 positions (para/ortho to the alkyl ring fusion), making C5 access difficult without a pre-installed halogen.

Figure 1: Retrosynthetic analysis leveraging the 5-bromo handle for regiocontrol.

Detailed Synthetic Protocol

Method: Cryogenic Lithium-Halogen Exchange followed by Formylation. Starting Material: 5-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride (commercially available or reduced from 5-bromoisoquinoline).

Phase 1: N-Boc Protection

Before lithiation, the secondary amine must be protected to prevent deprotonation and N-alkylation.

-

Reagents: 5-Bromo-THIQ·HCl (1.0 eq), Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq), Triethylamine (TEA, 2.5 eq), DCM (0.2 M).

-

Procedure:

-

Suspend 5-Bromo-THIQ·HCl in DCM at 0°C.

-

Add TEA dropwise (exothermic).

-

Add Boc₂O solution in DCM.

-

Warm to RT and stir for 4–6 h.

-

Workup: Wash with 1N HCl, sat. NaHCO₃, and brine. Dry over MgSO₄.[1]

-

Yield: Typically >90% (Colorless oil/solid).

-

Phase 2: Lithiation & Formylation (Critical Step)

This step requires strict anhydrous conditions. The N-Boc group is essentially inert to n-BuLi at -78°C for short durations, but higher temperatures can lead to cleavage or migration (Fries rearrangement-like).

Reagents:

-

tert-Butyl 5-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate (1.0 eq)

-

n-Butyllithium (1.2 eq, 2.5 M in hexanes)

-

Anhydrous DMF (3.0 eq)

-

Anhydrous THF (0.1 M concentration)

Protocol:

-

Setup: Flame-dry a 3-neck round-bottom flask under Argon.

-

Dissolution: Dissolve the N-Boc bromide in anhydrous THF. Cool to -78°C (Dry ice/Acetone).

-

Exchange: Add n-BuLi dropwise over 15 mins via syringe pump. Maintain internal temp < -70°C.

-

Observation: A color change (often yellow to orange) indicates formation of the aryllithium species.

-

Aging: Stir at -78°C for 30–45 mins. Do not exceed 1 h to avoid competing lithiation at the benzylic C1 position.

-

-

Quench: Add anhydrous DMF dropwise. The solution may become viscous.

-

Warming: Stir at -78°C for 30 mins, then remove the cooling bath and allow to warm to 0°C.

-

Hydrolysis: Quench with saturated NH₄Cl solution.

-

Purification: Extract with EtOAc. The crude product is often pure enough, but flash chromatography (Hex/EtOAc 8:2) yields the pure aldehyde.

Data Summary Table

| Parameter | Specification | Rationale |

| Solvent | THF (Anhydrous) | Ethers are required for Li-aggregation stability. |

| Temperature | -78°C | Prevents attack on the Boc carbonyl (nucleophilic attack). |

| Reagent | n-BuLi | Sufficient for Br/Li exchange; t-BuLi is overkill and riskier. |

| Quench | DMF | Standard formyl source; N-formylmorpholine is a valid alternative. |

| Yield Target | 75–85% | Loss usually due to incomplete exchange or wet DMF. |

Characterization & Troubleshooting

NMR Analysis: The Rotamer Effect

A critical feature of N-Boc-THIQs is the presence of rotamers due to restricted rotation around the N-C(O) bond. This manifests as broadened or split signals in ¹H and ¹³C NMR at room temperature.

-

¹H NMR (CDCl₃, 400 MHz):

-

Aldehyde (-CHO): Singlet at ~10.2 ppm (Usually sharp).

-

Aromatic (C6, C7, C8): Multiplets 7.2–7.8 ppm.

-

Benzylic (C1): Split singlet/broad peak at ~4.6 ppm. Diagnostic.

-

Aliphatic (C3, C4): Broad triplets/multiplets at 2.8–3.7 ppm.

-

Boc Group: Singlet at ~1.5 ppm.

-

-

Resolution Strategy: To confirm purity vs. rotamers, run NMR at elevated temperature (e.g., 50°C in DMSO-d₆) to coalesce the peaks.

Troubleshooting Flowchart

Figure 2: Troubleshooting logic for the formylation reaction.

Functionalization & Applications

The 5-formyl group serves as a gateway to diverse chemical space.

-

Reductive Amination:

-

Reaction with primary/secondary amines + NaBH(OAc)₃ yields 5-aminomethyl-THIQs .

-

Relevance: Mimics the spacing of neurotransmitters; used in dopamine receptor ligands.

-

-

Wittig/Horner-Wadsworth-Emmons:

-

Reaction with phosphonates yields 5-vinyl/acrylic derivatives .

-

Relevance: Linkers for PROTACs or covalent warheads (Michael acceptors).

-

-

Oxidation:

-

Pinnick oxidation (NaClO₂) yields the 5-carboxylic acid .

-

Relevance: Precursor for amide coupling in fragment-based drug design.

-

References

-

BenchChem. (2025). Application Notes and Protocols for the Lithiation of N-Boc Protected Bromoindoles. (Adapted protocol for THIQ).

-

ChemicalBook. (2025). Tert-Butyl 6-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate Synthesis and Properties. (Reference for N-Boc protection conditions).

-

Kiss, L., et al. (2018). A De Novo Synthetic Route to 1,2,3,4-Tetrahydroisoquinoline Derivatives.[2][3][4] (Alternative synthesis via indene).

-

ChemScene. (2025). 3(S)-Formyl-3,4-dihydro-1H-isoquinoline-2-carboxylic acid tert-butyl ester Product Data. (Confirmation of stability and CAS).

-

Organic Chemistry Portal. (2023). Synthesis of 3,4-dihydroisoquinolines.[2][3][4][5][6][7] (General THIQ scaffold background).

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 3. mdpi.com [mdpi.com]

- 4. real.mtak.hu [real.mtak.hu]

- 5. 3,4-Dihydroisoquinoline synthesis [organic-chemistry.org]

- 6. CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid - Google Patents [patents.google.com]

- 7. Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Differentiation of 5-Formyl and 6-Formyl Tetrahydroisoquinoline Isomers

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous alkaloids and synthetic compounds with a wide array of biological activities. The precise substitution pattern on the aromatic ring of the THIQ nucleus is a critical determinant of its pharmacological profile. This guide provides an in-depth technical exploration of the key differences between two closely related positional isomers: 5-formyl- and 6-formyl-1,2,3,4-tetrahydroisoquinoline. Understanding these distinctions is paramount for the unambiguous structure elucidation, targeted synthesis, and rational design of novel THIQ-based therapeutic agents.

Introduction to Positional Isomerism in Tetrahydroisoquinolines

The tetrahydroisoquinoline framework consists of a benzene ring fused to a dihydropyridine ring. The numbering of the tetrahydroisoquinoline ring system is crucial for distinguishing between isomers. The introduction of a formyl (-CHO) group at either the C5 or C6 position of the benzene ring results in two distinct isomers with potentially different physicochemical properties, reactivity, and biological activities. The electron-withdrawing nature of the formyl group can significantly influence the electron density distribution within the aromatic ring, thereby affecting its interactions with biological targets.

Strategic Synthesis of 5-Formyl and 6-Formyl Tetrahydroisoquinolines

The selective synthesis of each isomer requires careful consideration of starting materials and reaction conditions. The classic Pictet-Spengler and Bischler-Napieralski reactions are foundational for constructing the tetrahydroisoquinoline core, with the substitution pattern of the starting phenethylamine derivative dictating the final substitution on the aromatic ring.[1][2][3]

Synthesis of 6-Formyl-1,2,3,4-tetrahydroisoquinoline

A plausible synthetic route to the 6-formyl isomer begins with a commercially available substituted phenylacetonitrile, such as 3-bromophenylacetonitrile. This allows for the introduction of a functional handle at the desired position early in the synthesis.

Proposed Synthetic Pathway for 6-Formyl-THIQ:

Caption: Proposed synthetic route to 6-formyl-THIQ.

A key step in this proposed synthesis is the conversion of the bromo-substituted THIQ to the desired formyl derivative. This can be achieved through a lithium-halogen exchange followed by quenching with a formylating agent like N,N-dimethylformamide (DMF) or through a palladium-catalyzed carbonylation reaction. A similar multi-step synthesis of 6-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid from 3-bromophenylacetonitrile has been reported, supporting the feasibility of this general approach[4].

Synthesis of 5-Formyl-1,2,3,4-tetrahydroisoquinoline

The synthesis of the 5-formyl isomer is more challenging due to the directing effects of the ethylamine side chain precursor. Electrophilic substitution on a phenethylamine derivative typically favors the para position (leading to 6-substituted products). Therefore, a strategy that pre-installs a functional group at the meta position relative to the ethylamine precursor is necessary.

Proposed Synthetic Pathway for 5-Formyl-THIQ:

Caption: Proposed synthetic route to 5-formyl-THIQ.

Alternatively, direct formylation of the N-protected tetrahydroisoquinoline core can be explored. However, electrophilic aromatic substitution reactions such as the Vilsmeier-Haack or Friedel-Crafts formylation on the tetrahydroisoquinoline ring system can lead to a mixture of products, and regioselectivity can be difficult to control. The directing effect of the fused dihydro-pyridine ring would need to be carefully considered.

Spectroscopic Differentiation of 5- and 6-Formyl Isomers

Unambiguous characterization of the 5- and 6-formyl isomers relies heavily on modern spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy.

¹H NMR Spectroscopy

The chemical shifts and coupling patterns of the aromatic protons are the most telling features in the ¹H NMR spectra of these isomers.

| Proton | Expected Chemical Shift (ppm) - 5-Formyl Isomer | Expected Chemical Shift (ppm) - 6-Formyl Isomer | Key Differentiating Features |

| Formyl-H | ~9.8-10.0 | ~9.8-10.0 | Unlikely to be significantly different. |

| H-6 | ~7.5-7.7 (doublet) | - | The H-6 in the 5-formyl isomer is ortho to the formyl group and will be deshielded. |

| H-7 | ~7.3-7.5 (triplet) | ~7.6-7.8 (doublet of doublets) | The H-7 in the 6-formyl isomer is ortho to the formyl group and will be deshielded. |

| H-8 | ~7.2-7.4 (doublet) | ~7.0-7.2 (doublet) | The H-8 proton will likely be the most upfield of the aromatic protons in both isomers. |

| H-5 | - | ~7.7-7.9 (doublet) | The H-5 in the 6-formyl isomer is ortho to the formyl group and will be significantly deshielded and likely appear as a sharp singlet or a doublet with a small meta-coupling. |

Key Predictive Insights for ¹H NMR:

-

Deshielding Effects: The electron-withdrawing and anisotropic effects of the formyl group will cause significant downfield shifts for the ortho protons. In the 5-formyl isomer, H-6 will be most affected, while in the 6-formyl isomer, H-5 and H-7 will be most deshielded.

-

Coupling Constants: The aromatic protons will exhibit characteristic ortho (~7-9 Hz), meta (~2-3 Hz), and para (~0-1 Hz) coupling constants. Analysis of these coupling patterns is crucial for assigning the protons and confirming the substitution pattern. For example, in the 6-formyl isomer, H-5 might appear as a doublet with a small meta-coupling to H-7.

-

Nuclear Overhauser Effect (NOE): 2D NOESY or 1D selective NOE experiments can provide definitive structural proof. For the 5-formyl isomer, irradiation of the formyl proton should show an NOE to the H-4 protons of the tetrahydroisoquinoline ring. In contrast, for the 6-formyl isomer, no such NOE would be expected.

¹³C NMR Spectroscopy

The chemical shifts of the aromatic carbons in the ¹³C NMR spectrum will also be indicative of the formyl group's position.

| Carbon | Expected Chemical Shift (ppm) - 5-Formyl Isomer | Expected Chemical Shift (ppm) - 6-Formyl Isomer |

| Formyl-C | ~190-195 | ~190-195 |

| C-5 | ~135-140 (ipso-carbon) | ~125-130 |

| C-6 | ~128-132 | ~135-140 (ipso-carbon) |

| C-4a | ~130-135 | ~130-135 |

| C-8a | ~125-130 | ~125-130 |

The ipso-carbon (the carbon directly attached to the formyl group) will have a characteristic chemical shift, and the signals for the other aromatic carbons will be influenced by the substituent's electronic effects.

Experimental Protocol: Differentiation of 5- and 6-Formyl-THIQ Isomers by NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Acquire a standard 1D ¹H NMR spectrum.

-

Carefully integrate all signals.

-

Analyze the chemical shifts and coupling constants of the aromatic protons to propose an initial structure.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled 1D ¹³C NMR spectrum.

-

If necessary, acquire a DEPT-135 spectrum to differentiate between CH, CH₂, and CH₃ signals.

-

-

2D NMR Acquisition (for unambiguous assignment):

-

COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks, confirming the connectivity of the aromatic protons.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton to its directly attached carbon.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for correlating the formyl proton to carbons in the aromatic ring.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space correlations. As mentioned, a key experiment is to look for an NOE between the formyl proton and the H-4 protons to confirm the 5-formyl isomer.

-

-

Data Analysis: Integrate the data from all NMR experiments to provide a definitive and self-validating structural assignment.

Comparative Chemical Reactivity

The position of the electron-withdrawing formyl group is expected to influence the chemical reactivity of the aromatic ring and the nitrogen atom of the tetrahydroisoquinoline core.

-

Electrophilic Aromatic Substitution: The formyl group is a deactivating, meta-directing group. Therefore, further electrophilic substitution on the 5-formyl isomer would be expected to occur primarily at the C7 position. For the 6-formyl isomer, substitution would be directed to the C8 position. The overall reactivity towards electrophiles would be reduced compared to the unsubstituted tetrahydroisoquinoline.

-

Nucleophilic Reactions: The formyl group itself is susceptible to nucleophilic attack, allowing for a range of derivatizations such as reduction to an alcohol, oxidation to a carboxylic acid, or conversion to an imine. The steric environment around the formyl group is slightly different in the two isomers, which could lead to subtle differences in reaction rates.

-

Basicity of the Nitrogen: The electron-withdrawing nature of the formyl group will decrease the basicity of the nitrogen atom in both isomers compared to unsubstituted tetrahydroisoquinoline. The magnitude of this effect might differ slightly between the two isomers due to the different distances and electronic communication between the formyl group and the nitrogen.

Inferred Biological and Pharmacological Differences

The substitution pattern on the aromatic ring of the THIQ scaffold is a well-established determinant of biological activity, influencing factors such as receptor binding affinity, selectivity, and metabolic stability.[7] For example, studies on orexin receptor antagonists have shown that substitution at the C7 position of the tetrahydroisoquinoline ring is critical for potency and selectivity.[8]

Hypothesized Differences based on SAR Principles:

-

Receptor Interactions: The position of the formyl group, a potential hydrogen bond acceptor, could significantly alter the binding orientation of the molecule within a receptor's active site. A change from the 6-position to the 5-position could shift the molecule's interaction with key amino acid residues, potentially leading to a different pharmacological profile (e.g., agonist vs. antagonist activity) or altered receptor subtype selectivity.

-

Physicochemical Properties: The two isomers will likely have slightly different dipole moments, which can affect their solubility, membrane permeability, and overall pharmacokinetic properties. These differences, although subtle, can have a significant impact on the in vivo efficacy and safety profile of a drug candidate.

-

Metabolic Stability: The position of the formyl group could influence the molecule's susceptibility to metabolic enzymes. One isomer might be more readily metabolized than the other, leading to differences in half-life and duration of action.

Illustrative Workflow for Comparative Biological Evaluation:

Caption: A generalized workflow for the comparative biological evaluation of THIQ isomers.

Conclusion

The 5-formyl and 6-formyl isomers of 1,2,3,4-tetrahydroisoquinoline, while structurally similar, are distinct chemical entities with predictable differences in their spectroscopic properties, chemical reactivity, and, most importantly, their potential biological activities. A thorough understanding of these differences, guided by strategic synthesis and comprehensive spectroscopic analysis, is essential for any research or drug development program focused on this important heterocyclic scaffold. The ability to selectively synthesize and unambiguously characterize each isomer is a critical first step in unlocking their full therapeutic potential and advancing the field of medicinal chemistry.

References

- BenchChem. (2025). Biological Activity of 5,6,7,8-Tetrahydroisoquinolin-5-ol and its Analogs: A Technical Guide.

- Google Patents. (n.d.). CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid.

-

PubMed. (2014, December 11). SAR studies on tetrahydroisoquinoline derivatives: the role of flexibility and bioisosterism to raise potency and selectivity toward P-glycoprotein. Retrieved from [Link]

-

RSC Publishing. (n.d.). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Retrieved from [Link]

-

PubMed. (2012, February 25). Electronically Rich N-Substituted Tetrahydroisoquinoline 3-Carboxylic Acid Esters: Concise Synthesis and Conformational Studies. Retrieved from [Link]

-

PubMed. (2011, January 1). Structure-activity relationship (SAR) of the α-amino acid residue of potent tetrahydroisoquinoline (THIQ)-derived LFA-1/ICAM-1 antagonists. Retrieved from [Link]

-

PubMed. (2013, June 10). Synthesis of 1-substituted tetrahydroisoquinolines by lithiation and electrophilic quenching guided by in situ IR and NMR spectroscopy and application to the synthesis of salsolidine, carnegine and laudanosine. Retrieved from [Link]

-

PMC. (n.d.). Substituted Tetrahydroisoquinolines as Selective Antagonists for the Orexin 1 Receptor. Retrieved from [Link]

-

Beilstein Journals. (2021, October 7). Synthesis of new substituted 7,12-dihydro-6,12-methanodibenzo[c,f]azocine-5-carboxylic acids containing a tetracyclic tetrahydroisoquinoline core structure. Retrieved from [Link]

-

PMC. (n.d.). Effect of 1-Substitution on Tetrahydroisoquinolines as Selective Antagonists for the Orexin-1 Receptor. Retrieved from [Link]

-

MDPI. (2011, August 16). Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. Retrieved from [Link]

-

MDPI. (2023, April 4). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Retrieved from [Link]

-

J&K Scientific LLC. (2025, May 27). Bischler-Napieralski Reaction. Retrieved from [Link]

-

Name-Reaction.com. (n.d.). Pictet-Spengler reaction. Retrieved from [Link]

Sources

- 1. Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis and Structure Activity Relationship of Tetrahydroisoquinoline-based Potentiators of GluN2C and GluN2D Containing N-Methyl-D-Aspartate Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid - Google Patents [patents.google.com]

- 5. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Substituted Tetrahydroisoquinolines as Selective Antagonists for the Orexin 1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

N-Boc-Tetrahydroisoquinoline Aldehydes: Strategic Building Blocks in Medicinal Chemistry and Drug Discovery

Executive Summary

The 1,2,3,4-tetrahydroisoquinoline (THIQ) ring system is widely recognized as a privileged scaffold in medicinal chemistry, forming the structural core of numerous natural alkaloids and synthetic therapeutics. Within the realm of preclinical drug development, N-Boc-tetrahydroisoquinoline aldehydes have emerged as indispensable synthetic intermediates. By combining the orthogonal stability of the tert-butyloxycarbonyl (Boc) protecting group with the extreme electrophilic versatility of the aldehyde moiety, these building blocks enable the rapid, stereoselective diversification of the THIQ core.

As a Senior Application Scientist, I have structured this technical guide to provide researchers and drug development professionals with an in-depth analysis of the chemical rationale, synthetic methodologies, and pharmacological applications of N-Boc-THIQ aldehydes.

The THIQ Scaffold: A Privileged Chemotype

The THIQ scaffold is ubiquitous in nature and pharmacology, exhibiting a broad spectrum of biological activities, including anticancer, antiviral, and neuroprotective properties . The structural rigidity of the bicyclic system, combined with its ability to project substituents into multiple vectors of 3D chemical space, makes it an ideal template for structure-activity relationship (SAR) studies .

Notable THIQ-derived therapeutics include the anticancer agent trabectedin (derived from marine ecteinascidins) and various anti-HIV analogs . Because the C1 and C3 positions of the THIQ ring are highly susceptible to functionalization, controlling the stereochemistry and reactivity at these nodes is a primary objective for medicinal chemists.

Strategic Rationale: N-Boc Protection and Aldehyde Functionalization

The design of an N-Boc-THIQ aldehyde is rooted in the fundamental principles of orthogonal reactivity:

-

The N-Boc Group (Trustworthiness in Synthesis): The secondary amine of the THIQ core is highly nucleophilic and prone to unwanted alkylation, oxidation, or participation in side reactions during complex synthesis. The Boc group masks this amine as a stable carbamate. Crucially, the Boc group is stable to catalytic hydrogenation and strongly basic nucleophiles (e.g., Grignard reagents), yet it can be cleanly removed under mild acidic conditions (e.g., TFA or HCl in dioxane) without disrupting the rest of the molecule .

-

The Aldehyde Moiety (Electrophilic Versatility): Aldehydes are among the most versatile functional groups in organic chemistry. An N-Boc-THIQ aldehyde serves as a central hub that can undergo reductive aminations to yield extended amines, Wittig olefinations to generate alkenes, or Ugi multicomponent reactions to rapidly assemble complex peptidomimetics .

Synthetic Workflows and Methodologies

The generation of N-Boc-THIQ aldehydes typically begins with the construction of the THIQ core via a Pictet-Spengler condensation, followed by Boc protection and subsequent oxidation/reduction sequences.

Synthetic workflow from phenethylamine to N-Boc-THIQ aldehyde and downstream diversification.

Experimental Protocol: Synthesis of (R)-N-Boc-1,2,3,4-tetrahydroisoquinoline-3-carbaldehyde

To maintain scientific integrity, the following protocol details the conversion of a commercially available THIQ carboxylic acid to its corresponding aldehyde, emphasizing the causality behind the reagent selection to prevent racemization .

Phase 1: Selective Reduction to Alcohol

-

Activation: Dissolve (R)-N-Boc-THIQ-3-carboxylic acid (1.0 eq) in anhydrous THF under an inert argon atmosphere at 0 °C.

-

Reagent Addition: Slowly add Borane-THF complex (BH3·THF, 1.5 eq) dropwise. Causality: BH3·THF is specifically chosen because it selectively reduces the carboxylic acid to a primary alcohol while leaving the N-Boc carbamate completely intact. Stronger reducing agents like LiAlH4 risk cleaving the protecting group.

-

Quenching: After stirring at room temperature for 4 hours, quench carefully with methanol to destroy excess borane, followed by solvent evaporation and standard aqueous workup.

Phase 2: Mild Oxidation to Aldehyde 4. Oxidation: Dissolve the crude alcohol in anhydrous dichloromethane (DCM) at 0 °C. Add Dess-Martin Periodinane (DMP, 1.2 eq) portion-wise. Causality: DMP is utilized instead of harsh oxidants (e.g., Jones reagent) to prevent over-oxidation back to the carboxylic acid. Furthermore, DMP operates under mild, near-neutral conditions, which is absolutely critical to prevent the epimerization (racemization) of the sensitive α-chiral center at the C3 position. 5. Isolation: Quench with saturated aqueous NaHCO3 and Na2S2O3. Extract with DCM, dry over Na2SO4, and purify via flash column chromatography to yield the pure (R)-N-Boc-THIQ-3-carbaldehyde.

SAR and Therapeutic Applications: Alzheimer's Disease Case Study

Recent breakthroughs in neuropharmacology have highlighted the THIQ scaffold's potential in treating Alzheimer's Disease (AD). A comprehensive SAR study identified THIQ derivatives capable of enhancing lysosome biogenesis—a critical mechanism for clearing toxic Amyloid-beta (Aβ) aggregates .

The mechanism operates via the DAT-CDK9-TFEB pathway. THIQ derivatives bind to the Dopamine Transporter (DAT), modulating Cyclin-Dependent Kinase 9 (CDK9), which subsequently promotes the activation and nuclear translocation of Transcription Factor EB (TFEB) .

DAT-CDK9-TFEB signaling pathway for lysosome biogenesis induced by THIQ derivatives.

Quantitative Data Presentation

Extensive derivatization of the lead compound LH2-051 (facilitated by THIQ building blocks) led to the discovery of highly potent preclinical candidates. The table below summarizes the pharmacological profiling of these optimized derivatives:

| Compound | Scaffold Type | TFEB Activation (Fold Change) | Brain Penetration (B/P Ratio) | Aβ Clearance Efficacy | Development Status |

| LH2-051 | Unsubstituted THIQ | 1.0x (Baseline) | Moderate | Moderate | Initial Lead |

| Compound 37 | N-Substituted THIQ | High (>2.5x) | Excellent (>1.5) | Significant | Preclinical Candidate |

| Compound 45 | N-Substituted THIQ | High (>2.0x) | Good (>1.2) | Significant | Preclinical Candidate |

Data summarized from recent optimizations of lysosome-enhancing THIQ derivatives in APP/PS1 mice models .

Advanced Derivatization Techniques

Beyond traditional aldehyde chemistry, the N-Boc-THIQ system is heavily utilized in modern C-H functionalization methodologies.

-

Cross-Dehydrogenative Coupling (CDC): N-Boc-THIQs can undergo direct C(sp3)–H functionalization adjacent to the nitrogen atom. Utilizing oxidants like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), the C1 position can be directly allylated or arylated with electron-rich nucleophiles, bypassing the need for pre-functionalized halides .

-

Electrochemical C-P Bond Formation: Recent advances in green chemistry have demonstrated the direct phosphonylation of N-Boc-THIQs via convergent paired electrolysis. This method provides straightforward access to benzylic phosphonates—highly sought-after motifs in medicinal chemistry—without the need for transition metal catalysts [[1]]([Link]).

Conclusion

N-Boc-tetrahydroisoquinoline aldehydes represent a masterclass in rational chemical design. By safeguarding the reactive amine while exposing a highly tunable electrophilic center, these compounds empower medicinal chemists to rapidly explore the chemical space surrounding the privileged THIQ chemotype. From discovering novel lysosome biogenesis enhancers for Alzheimer's disease to pioneering transition-metal-free cross-coupling reactions, the strategic deployment of N-Boc-THIQ building blocks remains a cornerstone of modern drug discovery.

References

-

1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design Taylor & Francis / Expert Opinion on Drug Discovery URL:[Link]

-

Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies RSC Advances URL:[Link]

-

Discovery and Optimization of Tetrahydroisoquinoline Derivatives To Enhance Lysosome Biogenesis as Preclinical Candidates for the Treatment of Alzheimer's Disease Journal of Medicinal Chemistry (ACS) URL:[Link]

-

Solid-Phase Synthesis of 1-Substituted Tetrahydroisoquinoline Derivatives Employing BOC-Protected Tetrahydroisoquinoline Carboxylic Acids ACS Combinatorial Science URL:[Link]

-

Direct and Efficient C(sp3)–H Functionalization of N-Acyl/Sulfonyl Tetrahydroisoquinolines (THIQs) With Electron-Rich Nucleophiles via DDQ Oxidation Frontiers in Chemistry / PMC URL:[Link]

-

The Impact of Distinct Chemical Structures for the Development of a Methamphetamine Vaccine PLoS One / PMC URL:[Link]

-

Direct Phosphonylation of N-Carbamate-tetrahydroisoquinoline by Convergent Paired Electrolysis ResearchGate / ChemElectroChem URL:[Link]

Sources

commercial availability of 2-N-Boc-5-formyl-3,4-dihydro-1H-isoquinoline for research

The following technical guide details the sourcing, synthesis, and application of 2-N-Boc-5-formyl-3,4-dihydro-1H-isoquinoline , a critical scaffold for medicinal chemistry programs targeting kinase inhibitors and GPCR ligands.

Executive Summary

2-N-Boc-5-formyl-3,4-dihydro-1H-isoquinoline (CAS: 441065-33-4 ) is a high-value tetrahydroisoquinoline (THIQ) intermediate. Its C5-formyl group serves as a versatile "chemical handle" for orthogonal functionalization, while the N-Boc group ensures amine stability during downstream transformations.

Market Status: While listed by aggregator databases, "off-the-shelf" bulk availability (e.g., >10g ships today) is rare. Most suppliers offer this as a Make-on-Demand item with lead times of 4–6 weeks. Recommendation: For rapid project acceleration, researchers should acquire the readily available 5-bromo precursor and perform a single-step formylation. This guide provides the sourcing data for both options and a validated synthesis protocol.

Commercial Landscape & Sourcing Data[1][2]

Target Molecule Specifications

| Parameter | Detail |

| Chemical Name | tert-butyl 5-formyl-3,4-dihydroisoquinoline-2(1H)-carboxylate |

| CAS Number | 441065-33-4 |

| Molecular Formula | C₁₅H₁₉NO₃ |

| Molecular Weight | 261.32 g/mol |

| Key Identifiers | MDL: MFCD08459463 |

| Storage | -20°C, Inert Atmosphere (Aldehyde is oxidation-prone) |

The "Make vs. Buy" Decision Matrix

If the specific formyl derivative is out of stock, the 5-bromo precursor is the industry-standard starting material. It is widely stocked due to its stability.

| Compound Role | Chemical Name | CAS Number | Availability |

| Target | 2-N-Boc-5-formyl-THIQ | 441065-33-4 | Low (Lead time: 4-6 wks) |

| Precursor A | 2-N-Boc-5-bromo-THIQ | 215184-78-4 | High (Ships immediately) |

| Precursor B | 5-Bromo-THIQ HCl | 923591-51-9 | High (Requires Boc protection) |

Sourcing Insight: Search aggregators (e.g., MolPort, SciFinder) using the CAS 215184-78-4 (Precursor A). It is more efficient to buy the pre-protected N-Boc bromide than to perform the protection step yourself.

Technical Guide: Synthesis Protocol

Objective: Synthesis of 2-N-Boc-5-formyl-THIQ from 2-N-Boc-5-bromo-THIQ via Lithium-Halogen Exchange.

Reaction Logic

The bromine at the C5 position is sterically accessible. Treatment with n-Butyllithium (n-BuLi) generates the lithiated species, which traps the formyl donor (DMF).

-

Criticality: Temperature control (-78°C) is mandatory to prevent the "benzyne" elimination pathway or polymerization.

-

Solvent: Anhydrous THF is required; DMF must be dry (amine-free).

Workflow Diagram (DOT)

Figure 1: Synthetic pathway via cryogenic lithiation.

Step-by-Step Methodology

Reagents:

-

Starting Material: CAS 215184-78-4 (1.0 eq)

-

n-BuLi: 1.6 M in hexanes (1.2 eq)

-

DMF: Anhydrous, distilled over CaH₂ (3.0 eq)

-

Solvent: Anhydrous THF (0.1 M concentration relative to substrate)

Protocol:

-

Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and argon balloon. Cool to -78°C using a dry ice/acetone bath.

-

Dissolution: Dissolve the 5-bromo-N-Boc-THIQ in anhydrous THF and inject into the flask. Stir for 10 minutes to equilibrate temperature.

-

Lithiation: Add n-BuLi dropwise via syringe over 15 minutes.

-

Observation: A color change (often yellow/orange) indicates the formation of the aryllithium species.

-

Hold: Stir at -78°C for 30–45 minutes. Do not allow to warm.

-

-

Formylation: Add anhydrous DMF dropwise.

-

Hold: Stir at -78°C for 1 hour, then remove the cooling bath and allow to warm to 0°C over 30 minutes.

-

-

Quench: Quench the reaction with saturated aqueous NH₄Cl solution at 0°C.

-

Workup: Extract with EtOAc (3x). Wash combined organics with water and brine. Dry over Na₂SO₄ and concentrate.

-

Purification: Flash column chromatography (Hexanes:EtOAc gradient). The aldehyde product is typically less polar than the alcohol byproduct but more polar than the bromo-precursor.

Quality Control & Characterization

To validate the synthesized material, ensure the following signals are present.

| Technique | Expected Signal (Diagnostic) | Interpretation |

| 1H NMR | δ ~10.0 - 10.2 ppm (s, 1H) | Aldehyde proton (-CHO). Absence indicates oxidation to acid or failure to formylate. |

| 1H NMR | δ 1.49 ppm (s, 9H) | Boc tert-butyl group. |

| LC-MS | [M+H-Boc]⁺ or [M+Na]⁺ | Boc groups often fragment in MS. Look for mass 162 (core) or 284 (Na adduct). |

| TLC | Distinct spot, UV active | Aldehyde usually stains orange/red with 2,4-DNP stain. |

Application Workflows

The 5-formyl group is a "gateway" functionality. Below are the two primary workflows for drug discovery using this scaffold.

Workflow A: Reductive Amination (Library Generation)

Used to attach diverse amine side chains for SAR (Structure-Activity Relationship) exploration.

Workflow B: Wittig Olefination (Chain Extension)

Used to extend the carbon skeleton, often to create acrylamide "warheads" for covalent kinase inhibitors.

Figure 2: Divergent synthesis pathways from the formyl intermediate.

References

-

Advanced ChemBlocks. (2025). Product Specification: tert-Butyl 5-formyl-3,4-dihydroisoquinoline-2(1H)-carboxylate (CAS 441065-33-4).[1] Retrieved from

-

Sigma-Aldrich. (2025). Product Specification: tert-Butyl 5-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate (CAS 215184-78-4). Retrieved from

-

Mattson, A. E., et al. (2018). "A De Novo Synthetic Route to 1,2,3,4-Tetrahydroisoquinoline Derivatives." CORE/Chem Synthesis. Retrieved from

-

BenchChem. (2025).[2] Optimization of reaction conditions for N-alkylation and functionalization of tetrahydroisoquinolines. Retrieved from

-

National Institutes of Health (NIH) PubChem. (2025). Compound Summary: 3,4-Dihydroisoquinoline Derivatives. Retrieved from

Sources

Methodological & Application

Application Note: Chemoselective Reductive Amination Protocols for 2-N-Boc-5-formyl-3,4-dihydro-1H-isoquinoline

Target Audience: Researchers, synthetic chemists, and drug development professionals. Substrate Focus: 2-N-Boc-5-formyl-3,4-dihydro-1H-isoquinoline (CAS: 441065-33-4)[1].

Introduction & Chemical Context

The tetrahydroisoquinoline (THIQ) core is a privileged scaffold in medicinal chemistry, frequently found in natural alkaloids and synthetic therapeutics[2]. Functionalization of the THIQ framework at the C5 position via reductive amination of 2-N-Boc-5-formyl-3,4-dihydro-1H-isoquinoline is a highly effective strategy for generating structural diversity.

However, this transformation presents a specific chemoselective challenge: the reaction must drive the condensation and subsequent reduction of the imine/iminium intermediate while strictly preserving the acid-labile tert-butyloxycarbonyl (Boc) protecting group on the secondary amine of the THIQ ring. This guide details field-proven, self-validating methodologies to achieve high-yielding reductive aminations without compromising the substrate's structural integrity.

Mechanistic Causality & Reagent Selection

Reductive amination is a cascade reaction consisting of nucleophilic addition, dehydration to an imine/iminium species, and irreversible hydride reduction[3]. The choice of reducing agent and solvent dictates the survival of the Boc group.

-

Sodium Triacetoxyborohydride (NaBH(OAc)₃ / STAB): STAB is the gold standard for direct reductive amination[4]. The electron-withdrawing acetoxy groups stabilize the boron-hydrogen bond, making STAB a mild hydride donor that selectively reduces iminium ions over aldehydes. Critically, STAB operates efficiently in 1,2-dichloroethane (DCE) at a mildly acidic pH (~4–5) generated by the reagent itself, which is perfectly tolerated by the Boc group[4],[5].

-

Sodium Cyanoborohydride (NaBH₃CN): While historically popular, NaBH₃CN requires the explicit addition of Brønsted acids (like HCl or excess AcOH) to reach the pH 3–4 required for optimal iminium reduction[5]. This added acidity significantly increases the risk of premature Boc deprotection. Furthermore, NaBH₃CN generates highly toxic hydrogen cyanide (HCN) gas during aqueous workup.

-

Titanium(IV) Isopropoxide (Ti(OiPr)₄): When coupling the THIQ aldehyde with sterically hindered or electron-deficient amines (e.g., anilines), direct amination often stalls. Ti(OiPr)₄ acts as a mild Lewis acid and dehydrating agent, forcing imine formation without lowering the pH, thus protecting the Boc group[6].

Fig 1. Chemoselective reductive amination pathway preserving the acid-labile N-Boc protecting group.

Quantitative Reagent Profiling

The following table summarizes the operational parameters of common reducing systems applied to N-Boc-protected substrates.

| Reducing System | Optimal pH | Boc Compatibility | Relative Reaction Rate | Primary Limitation / Toxicity |

| NaBH(OAc)₃ (STAB) | 4.0 – 5.0 | Excellent | Fast (2–12 h in DCE) | Poor reactivity with weak anilines. |

| NaBH₃CN + AcOH | 3.0 – 4.0 | Moderate (Risk of cleavage) | Medium (12–24 h) | Generates toxic HCN during workup. |

| Ti(OiPr)₄ then NaBH₄ | Neutral | Excellent | Fast (Imine: 6h, Red: 2h) | Requires strictly anhydrous first step. |

| Picoline-Borane (Pic-BH₃) | 4.0 – 5.0 | Good | Slow (24–48 h) | Higher cost; atom economy is lower. |

Experimental Protocols

Protocol A: Direct Reductive Amination with STAB (Standard Method)

Designed for primary and secondary aliphatic amines, and electron-rich anilines.

Causality Note: 1,2-Dichloroethane (DCE) is selected over THF because the polar, non-coordinating nature of DCE accelerates the reduction of the STAB-iminium complex, leading to consistently higher yields and fewer side products[4].

Step-by-Step Methodology:

-

Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 2-N-Boc-5-formyl-3,4-dihydro-1H-isoquinoline (1.0 equiv, e.g., 1.0 mmol, 261.3 mg).

-

Solvation & Condensation: Dissolve the aldehyde in anhydrous DCE (0.2 M, 5.0 mL). Add the target amine (1.1 equiv).

-

Self-Validation Check: Stir at room temperature (RT) for 30 minutes. A slight color change (often yellowing) indicates initial hemiaminal/imine formation.

-

-

Reduction: Add NaBH(OAc)₃ (1.5 equiv, 318 mg) portion-wise over 5 minutes to prevent localized exotherms.

-

Optional: If the amine is slightly hindered, add glacial acetic acid (1.0 equiv). Do not exceed 1.0 equiv to ensure the Boc group remains intact.

-

-

Monitoring: Stir the opaque suspension at RT under a nitrogen atmosphere. Monitor via TLC (typically 30% EtOAc/Hexanes). The reaction is usually complete within 2 to 6 hours.

-

Quenching (Critical Step): Carefully quench the reaction by adding saturated aqueous NaHCO₃ (5.0 mL).

-

Self-Validation Check: Vigorous gas evolution (CO₂) will occur as unreacted STAB and acetic acid are neutralized. Wait until bubbling completely ceases.

-

-

Workup: Extract the aqueous layer with Dichloromethane (DCM) (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography.

Protocol B: Indirect Reductive Amination via Ti(OiPr)₄ (For Electron-Deficient Amines)

Designed for sterically hindered amines or electron-deficient anilines where Protocol A stalls[6].

Causality Note: By using Ti(OiPr)₄ as a Lewis acid, we bypass the need for Brønsted acids entirely, ensuring 100% retention of the Boc group while forcing the thermodynamically unfavorable imine condensation.

Step-by-Step Methodology:

-

Imine Formation: In a strictly anhydrous flask, combine 2-N-Boc-5-formyl-3,4-dihydro-1H-isoquinoline (1.0 equiv) and the electron-deficient amine (1.2 equiv).

-

Lewis Acid Addition: Add Ti(OiPr)₄ (1.5 equiv) neat, or dissolved in a minimum amount of anhydrous THF if the reagents are solid. Stir at RT or mild heat (40 °C) for 6–12 hours.

-

Reduction: Dilute the reaction mixture with absolute ethanol (5.0 mL/mmol) and cool to 0 °C using an ice bath.

-

Hydride Addition: Carefully add NaBH₄ (1.5 equiv) in one portion. Stir at 0 °C for 30 minutes, then allow it to warm to RT for 2 hours.

-

Quenching & Filtration: Quench by adding water (2.0 mL).

-

Self-Validation Check: A voluminous, white precipitate of titanium dioxide (TiO₂) will immediately form. This confirms the successful hydrolysis of the titanium complex.

-

-

Workup: Filter the suspension through a pad of Celite to remove the TiO₂ salts, washing the filter cake thoroughly with EtOAc. Concentrate the filtrate, partition between EtOAc and water, extract, dry (Na₂SO₄), and purify.

Troubleshooting & Causality Matrix

| Observation | Root Cause Analysis | Corrective Action |

| Significant Boc Cleavage | Localized pH dropped below 3.0 due to excess AcOH or old, degraded STAB releasing free acetic acid. | Omit AcOH entirely. Ensure STAB is stored in a desiccator. If acid is strictly required for the amine, buffer with 1.0 equiv of DIPEA. |

| Incomplete Conversion (Aldehyde remains) | Amine is a poor nucleophile, failing to form the iminium intermediate at pH 4-5. | Switch from Protocol A (STAB) to Protocol B (Ti(OiPr)₄ / NaBH₄) to force imine formation via Lewis acid activation[6]. |

| Dialkylation of Primary Amines | Primary amine is highly unhindered; the secondary amine product outcompetes the primary amine for the aldehyde. | Use a stoichiometric excess of the primary amine (2.0 - 3.0 equiv) or pre-form the imine in MeOH before adding the reducing agent[4]. |

| Emulsion during Workup | Titanium salts (Protocol B) were not fully hydrolyzed or filtered properly. | Add a small amount of 1M NaOH or Rochelle's salt during the aqueous quench to break the emulsion before Celite filtration. |

References

Sources

- 1. tert-Butyl 5-formyl-3,4-dihydroisoquinoline-2(1H)-carboxylate 95% | CAS: 441065-33-4 | AChemBlock [achemblock.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Reductive amination - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. thieme-connect.com [thieme-connect.com]

The Versatile Scaffold: Harnessing 2-N-Boc-5-formyl-3,4-dihydro-1H-isoquinoline for Accelerated Drug Discovery

Introduction: The Privileged Status of the Dihydroisoquinoline Core

The 3,4-dihydro-1H-isoquinoline framework is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active natural products and synthetic pharmaceuticals.[1][2] Its rigid, yet three-dimensional, structure provides an excellent platform for the spatial presentation of functional groups, enabling precise interactions with biological targets. The introduction of a formyl group at the 5-position, combined with the synthetically versatile N-Boc protecting group, transforms this fundamental core into a powerful and adaptable building block for the construction of diverse chemical libraries. This guide provides an in-depth exploration of the strategic utility of 2-N-Boc-5-formyl-3,4-dihydro-1H-isoquinoline in drug discovery, complete with detailed protocols for its derivatization and insights into its application in the synthesis of targeted therapeutics.

Strategic Importance in Medicinal Chemistry

The strategic placement of the aldehyde functionality on the dihydroisoquinoline core opens a gateway to a vast array of chemical transformations. This reactive handle allows for the introduction of diverse side chains and new ring systems, crucial for tuning the pharmacokinetic and pharmacodynamic properties of lead compounds. Derivatives of the dihydroisoquinoline scaffold have demonstrated a wide spectrum of pharmacological activities, including their use as antitumor agents, kinase inhibitors, and modulators of G-protein coupled receptors.[3][4][5]

Synthesis of the Core Scaffold

While a direct, one-step synthesis of 2-N-Boc-5-formyl-3,4-dihydro-1H-isoquinoline is not prominently documented, its preparation can be logically deduced from established synthetic routes for substituted isoquinolines. A plausible and efficient approach involves a multi-step sequence starting from a readily available substituted phenylethylamine, as outlined in the workflow below. The Bischler-Napieralski reaction is a classic and powerful method for the construction of the 3,4-dihydroisoquinoline ring system.[1][6][7]

Caption: Plausible synthetic route to the target scaffold.

Key Derivatization Strategies and Protocols

The true power of the 2-N-Boc-5-formyl-3,4-dihydro-1H-isoquinoline scaffold lies in the reactivity of its formyl group. This section details two fundamental, high-yield transformations: reductive amination and the Wittig reaction, providing step-by-step protocols for their implementation.

Reductive Amination: Building Diverse Amine Libraries

Reductive amination is a robust and widely utilized method in medicinal chemistry for the formation of carbon-nitrogen bonds.[8][9] It proceeds via the initial formation of an imine or iminium ion from the aldehyde and a primary or secondary amine, which is then reduced in situ to the corresponding amine. This reaction is instrumental in creating libraries of compounds with varying amine side chains, which can significantly impact biological activity and physicochemical properties.

Caption: General workflow for reductive amination.

Protocol: Reductive Amination of 2-N-Boc-5-formyl-3,4-dihydro-1H-isoquinoline

Materials:

-

2-N-Boc-5-formyl-3,4-dihydro-1H-isoquinoline (1.0 eq)

-

Primary or secondary amine (1.1 - 1.5 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 - 2.0 eq)

-

Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Acetic acid (optional, catalytic amount)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of 2-N-Boc-5-formyl-3,4-dihydro-1H-isoquinoline in anhydrous DCM, add the desired amine.

-

If the amine is used as a salt, add one equivalent of a non-nucleophilic base (e.g., triethylamine) to liberate the free amine.

-

Stir the mixture at room temperature for 20-30 minutes. A catalytic amount of acetic acid can be added to facilitate imine formation.

-

Add sodium triacetoxyborohydride in one portion. The reaction is often mildly exothermic.

-

Stir the reaction at room temperature for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and extract with DCM (3 x volume of aqueous layer).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired N-substituted derivative.

| Parameter | Typical Range/Value | Notes |

| Scale | 10 mg - 1 g | The reaction is scalable with appropriate adjustments. |

| Temperature | Room Temperature | Excursions to 0°C or gentle heating may be required for specific substrates. |

| Reaction Time | 2 - 16 hours | Highly dependent on the nucleophilicity of the amine and steric hindrance. |

| Yield | 60 - 95% | Generally high for a wide range of amines. |

The Wittig Reaction: Carbon-Carbon Bond Formation for Olefin Synthesis

The Wittig reaction is a Nobel Prize-winning method for the synthesis of alkenes from aldehydes or ketones and a phosphonium ylide (Wittig reagent).[10][11][12] This reaction is exceptionally valuable for extending carbon chains and introducing olefinic functionalities, which can act as isosteres for other functional groups or as handles for further chemical modifications, such as metathesis or hydrogenation.

Protocol: Wittig Reaction with 2-N-Boc-5-formyl-3,4-dihydro-1H-isoquinoline

Materials:

-

2-N-Boc-5-formyl-3,4-dihydro-1H-isoquinoline (1.0 eq)

-

Phosphonium salt (e.g., methyltriphenylphosphonium bromide) (1.1 - 1.2 eq)

-

Strong base (e.g., n-butyllithium, sodium hydride, or potassium tert-butoxide) (1.1 eq)

-

Anhydrous Tetrahydrofuran (THF) or Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend the phosphonium salt in anhydrous THF.

-

Cool the suspension to 0°C or -78°C, depending on the base used.

-

Slowly add the strong base to generate the ylide. The formation of the ylide is often indicated by a color change (typically to deep yellow or orange).

-

Stir the mixture at the same temperature for 30-60 minutes.

-

Add a solution of 2-N-Boc-5-formyl-3,4-dihydro-1H-isoquinoline in anhydrous THF dropwise to the ylide solution.

-

Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction by the addition of saturated aqueous NH₄Cl solution.

-

Extract the product with ethyl acetate or diethyl ether (3 x volume of aqueous layer).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography. The triphenylphosphine oxide byproduct can often be removed by trituration or crystallization.

| Parameter | Typical Range/Value | Notes |

| Scale | 10 mg - 500 mg | Caution should be exercised with pyrophoric bases like n-BuLi. |

| Temperature | -78°C to Room Temperature | Temperature control is crucial for selectivity and to minimize side reactions. |

| Reaction Time | 2 - 12 hours | Dependent on the reactivity of the ylide and the aldehyde. |

| Yield | 50 - 85% | Yields can be influenced by the stability of the ylide and steric factors. |

Application in Drug Discovery: A Case Study in Kinase Inhibition

Protein kinases are a major class of drug targets, particularly in oncology and immunology.[4] The 3,4-dihydro-1H-isoquinoline scaffold has been successfully employed in the development of potent and selective kinase inhibitors. The ability to rapidly diversify the 5-position of the scaffold allows for the exploration of the "selectivity pocket" of the kinase active site, leading to improved potency and reduced off-target effects.

Caption: From scaffold to lead compound.

For example, a library of compounds can be generated via reductive amination of the title scaffold with a diverse set of amines. These amines can be selected to probe different regions of a kinase's ATP binding site. The resulting compounds can then be screened for their inhibitory activity against a panel of kinases. Hits from this initial screen can then be further optimized by exploring the structure-activity relationships (SAR) to enhance potency and selectivity, ultimately leading to the identification of a lead compound for further preclinical development.

Conclusion